molecular formula C6H11NO2S B043702 (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 72778-00-8

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B043702
CAS RN: 72778-00-8
M. Wt: 161.22 g/mol
InChI Key: PMQQFSDIECYOQV-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidine derivatives involves various chemical reactions, including condensation processes and stereochemical considerations. For instance, the reaction of (4S)-5,5-dimethyl-4-thiazolidine-carboxylic acid with alkyl and aryl isothiocyanates leads to bicyclic thiohydantoins, demonstrating the compound's ability to engage in complex synthetic routes (Györgydeák et al., 1996).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives reveals significant insights into their stereochemistry and conformation. Single crystal X-ray diffraction studies have been instrumental in understanding these compounds at the atomic level, offering a detailed view of their geometrical arrangement and intermolecular interactions (Bell et al., 1994).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions that highlight their reactivity and functional group transformations. The synthesis of 3c,4r,5t-1,2-dimethyl-3,5-diaryl pyrazolidine-4-carboxylic acid via intermolecular [3++2] cycloaddition showcases the compound's versatility in forming new bonds and structures (Liu et al., 2000).

Physical Properties Analysis

The solubility, stability, and dissociation constants of (4R)-thiazolidine-4-carboxylic acid derivatives in aqueous solutions have been studied, providing valuable information on their behavior in different environments. These studies are crucial for understanding the compound's physical properties and potential applications (Butvin et al., 2000).

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives, including their reactivity and interaction with other molecules, have been extensively studied. For example, the interaction of D-penicillamine with aldehydes and ketones to yield 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid highlights the compound's potential in synthesizing new molecules with unique properties (Bell et al., 1994).

Scientific Research Applications

Synthetic Development and Biological Potential

The synthesis of 1,3-thiazolidin-4-ones and its derivatives, including analogues like "(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid," has been a subject of scientific inquiry due to their significant biological potential. These compounds have been synthesized since the mid-nineteenth century, showcasing their importance in medicinal chemistry. The 1,3-thiazolidin-4-one nucleus and its functionalized analogues, such as glitazones and rhodanines, have demonstrated great pharmacological importance, found in commercial pharmaceuticals with potential activities against various diseases. Advanced synthetic methodologies, including green chemistry approaches, have been developed for obtaining these functional groups. The emphasis on green synthesis reflects the environmental consciousness and the effort to reduce the quality of life depletion caused by environmental degradation (Santos, Jones Junior, & Silva, 2018).

Pharmacological Applications

Thiazolidine motifs serve as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. The presence of sulfur in these structures enhances their pharmacological properties, making them useful in the synthesis of valuable organic combinations. They exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. Various synthetic approaches, like multicomponent reactions and nano-catalysis, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. This review highlights systematic approaches for synthesizing thiazolidine and its derivatives, along with their pharmacological activities, demonstrating their diverse therapeutic and pharmaceutical applications (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

QSAR Studies and Antitumor Activity

The antitumor activity of 4-thiazolidinone derivatives has been explored through QSAR studies, highlighting the scaffold's promise in the search for new potential antibacterial, antiviral, antidiabetic, and anticancer agents. SAR analysis and evaluation of different activities provide a solid foundation for the de novo design of novel drugs. QSAR models obtained via multiple linear regressions and non-linear approaches, such as Gaussian processes, have identified relationships between 4-thiazolidinones' structure and tumor cell growth inhibition. These studies emphasize the core template for designing new highly-potent anticancer agents and propose hypotheses about key interactions with biotargets (Devinyak, Zimenkovsky, & Lesyk, 2013).

properties

IUPAC Name

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQFSDIECYOQV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420827
Record name (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

CAS RN

72778-00-8
Record name (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-5,5-Dimethylthiazolidine-4-carboxylic acid
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